1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one
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Description
1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H31FN2O3S and its molecular weight is 470.6. The purity is usually 95%.
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Scientific Research Applications
Kinetics and Solvent Effects
The kinetics of the oxidation of compounds related to 1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one by quinolinium fluorochromate in various solvents have been studied. The influence of solvent on reactivity highlights the critical role of solvation phenomena, suggesting potential applications in optimizing reaction conditions for related compounds (Elango, 2001).
Polymeric Applications
Quinolone drugs, closely related to the chemical structure of interest, have been utilized as monomers in the synthesis of polyurethanes. This demonstrates the compound's potential in creating antimicrobial polymeric materials, expanding its applications into biomaterials and drug delivery systems (Yang & Santerre, 2001).
Synthesis of Complexes
The synthesis of bis(benzo[h]quinolin-10-yl-n)rhodium(III) complexes provides insight into the compound's utility in preparing complex metallic structures, which could have implications in catalysis and material science (Nonoyama, 1974).
Antibacterial Activity
The structure has been related to tetracyclic quinolone antibacterials, indicating its potential in the synthesis of compounds with significant antibacterial activity. This opens avenues for the development of new antibiotics to combat resistant bacterial strains (Taguchi et al., 1992).
Chemosensor Development
The compound's derivatives have been explored for the development of chemosensors, particularly for the detection of Cu2+ ions in aqueous solutions and biological systems. This suggests applications in environmental monitoring and bioimaging (Chae et al., 2019).
Neuroleptic Activity
Derivatives have shown potent neuroleptic activity, indicating potential uses in the development of treatments for psychiatric disorders. This highlights the compound's relevance in pharmaceutical research and drug design (Sato et al., 1978).
Synthetic Methodologies
The compound's structure is conducive to synthetic innovations, such as the Bohlmann-Rahtz heteroannulation, for producing complex molecules. This underscores its importance in advancing synthetic organic chemistry and the development of novel therapeutic agents (Bagley et al., 2005).
Photostability Studies
Studies on related quinolone compounds in aqueous solutions have investigated their photostability, which is crucial for understanding the photodegradation processes of pharmaceuticals and could guide the design of more stable drug molecules (Mella et al., 2001).
Properties
IUPAC Name |
1-butyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-4-5-11-29-17-25(33(31,32)20-10-9-18(2)19(3)14-20)26(30)21-15-22(27)24(16-23(21)29)28-12-7-6-8-13-28/h9-10,14-17H,4-8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJGHUCOURQSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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